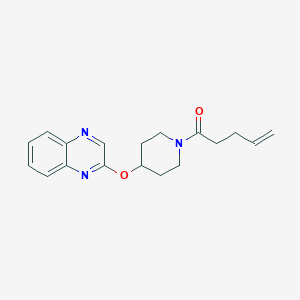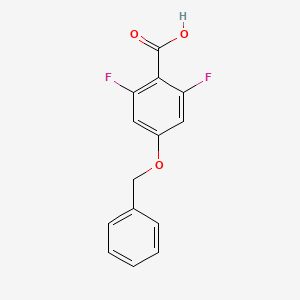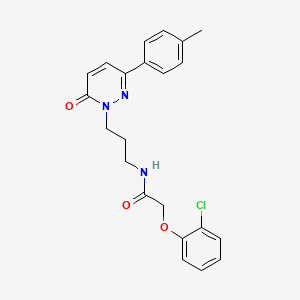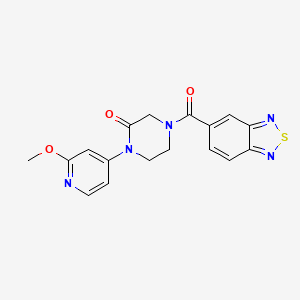
1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)pent-4-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C18H21N3O2, and its molecular weight is 311.385.Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
- Synthesis of Coumarin Bearing Pyrrolo[1,2-a]quinoxaline Derivatives : Alizadeh, Ghanbaripour, and Zhu (2014) reported the synthesis of 3-(4-alkyl-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)-2H-chromen-2-one derivatives. This synthesis used a three-component reaction, demonstrating the utility of quinoxaline derivatives in complex organic synthesis (Alizadeh, Ghanbaripour, & Zhu, 2014).
Antimicrobial and Antiviral Research
- Antimicrobial Activity : Ashok, Ganesh, Lakshmi, and Ravi (2014) synthesized new quinoxaline derivatives and tested them for antimicrobial activity against bacterial and fungal strains, demonstrating the potential of these compounds in antimicrobial research (Ashok, Ganesh, Lakshmi, & Ravi, 2014).
- Anti-HIV Activity : Ali, Al-Masoudi, Hassan, and Al-Masoudi (2007) explored the synthesis of acyclonucleosides, 6,7-disubstituted 1-(pent-4-enyl)quinoxalin-2-one derivatives, and their potential in inhibiting HIV-1 and HIV-2, highlighting the significance of quinoxaline derivatives in antiviral research (Ali, Al-Masoudi, Hassan, & Al-Masoudi, 2007).
Anticancer and Cytotoxicity Studies
- Anticancer Potential : Guillon, Savrimoutou, Albenque-Rubio, Pinaud, Moreau, and Desplat (2022) reported the synthesis of a new pyrroloquinoxaline derivative with cytotoxic potential against various human leukemia cell lines (Guillon, Savrimoutou, Albenque-Rubio, Pinaud, Moreau, & Desplat, 2022).
- Antitumor Agents : Mamedov, Zhukova, Voloshina, Syakaev, Beschastnova, Lyubina, Amerhanova, Samigullina, Gubaidullin, Buzyurova, and Rizvanov (2022) designed and synthesized a series of 2-(benzimidazol-2-yl)quinoxalines, demonstrating potent activity against cancer lines (Mamedov et al., 2022).
Neurological and Cognitive Effects
- Positive Modulator of AMPA-Type Glutamate Receptors : Lynch, Granger, Ambros-Ingerson, Davis, Kessler, and Schehr (1997) investigated the use of 1-(quinoxalin-6 ylcarbonyl)piperidine (CX516) on elderly subjects and found significant positive effects on delayed recall, suggesting a potential application in cognitive enhancement (Lynch, Granger, Ambros-Ingerson, Davis, Kessler, & Schehr, 1997).
Other Research Applications
- Catalysis in Green Chemistry : Astaneh and Rufchahi (2018) demonstrated the use of nanocrystalline ZnO as a catalyst for synthesizing quinolin-2(1H)-ones, showcasing the role of quinoxaline derivatives in facilitating green chemical processes (Astaneh & Rufchahi, 2018).
Direcciones Futuras
Quinoxaline derivatives have many pharmaceutical and industrial purposes. They are used in various drugs currently on the market . The study of quinoxaline as a core unit has been ongoing from the year 2002 to 2020 . This suggests that there is ongoing interest in the development of novel quinoxaline compounds, including 1-(4-(Quinoxalin-2-yloxy)piperidin-1-yl)pent-4-en-1-one.
Propiedades
IUPAC Name |
1-(4-quinoxalin-2-yloxypiperidin-1-yl)pent-4-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-2-3-8-18(22)21-11-9-14(10-12-21)23-17-13-19-15-6-4-5-7-16(15)20-17/h2,4-7,13-14H,1,3,8-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBLPWJOWNTYAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2356924.png)

![1-(2-Oxabicyclo[3.2.0]heptan-7-yl)ethanone](/img/structure/B2356927.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide](/img/structure/B2356928.png)
![5-chloro-N-[4-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B2356929.png)
![2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B2356932.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride](/img/structure/B2356933.png)

![2-isopropyl-5-[(4-nitrobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2356938.png)


![1-[4-(Heptyloxy)phenyl]ethanone](/img/structure/B2356945.png)
![2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2356946.png)
![N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B2356947.png)